

# Application Notes and Protocols for AM095 Free Acid in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | AM095 free acid |           |
| Cat. No.:            | B560070         | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AM095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1] [2][3] LPA1 is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including fibrosis, inflammation, and neuropathy.[1][4][5] AM095 has demonstrated efficacy in various preclinical murine models, making it a valuable tool for studying the role of LPA1 signaling in disease and for evaluating the therapeutic potential of LPA1 antagonism. These application notes provide detailed protocols for the dosage and administration of **AM095 free acid** in mice for common research applications.

#### Mechanism of Action

AM095 functions by competitively binding to the LPA1 receptor, thereby inhibiting the downstream signaling cascades initiated by its natural ligand, lysophosphatidic acid (LPA). LPA1 couples to several heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13, which in turn activate various effector pathways.[6] In disease models such as diabetic nephropathy, AM095 has been shown to attenuate pathology by downregulating the TLR4/NF-κB signaling pathway and NADPH oxidase.[4][7]

## **Quantitative Data Summary**



The following tables summarize the in vitro potency and in vivo administration parameters of **AM095 free acid** in mice from published studies.

Table 1: In Vitro Potency of AM095

| Assay                       | Cell<br>Line/System                          | Species | IC50     | Reference |
|-----------------------------|----------------------------------------------|---------|----------|-----------|
| GTPyS Binding               | CHO cells<br>overexpressing<br>LPA1          | Mouse   | 0.73 μΜ  | [1][5]    |
| GTPyS Binding               | CHO cells<br>overexpressing<br>LPA1          | Human   | 0.98 μΜ  | [1][5]    |
| LPA-induced<br>Calcium Flux | CHO cells stably<br>transfected with<br>LPA1 | Mouse   | 0.023 μΜ | [8]       |
| LPA-induced<br>Calcium Flux | CHO cells stably<br>transfected with<br>LPA1 | Human   | 0.025 μΜ | [8]       |
| LPA-driven<br>Chemotaxis    | CHO cells<br>overexpressing<br>LPA1          | Mouse   | 778 nM   | [1][5]    |
| LPA-driven<br>Chemotaxis    | A2058<br>melanoma cells                      | Human   | 233 nM   | [1][5]    |

Table 2: AM095 Free Acid Dosage and Administration in Murine Models



| Mouse<br>Model                        | Disease                                       | Dosage           | Administr<br>ation<br>Route   | Vehicle          | Frequenc<br>y &<br>Duration   | Referenc<br>e |
|---------------------------------------|-----------------------------------------------|------------------|-------------------------------|------------------|-------------------------------|---------------|
| C57BI/6                               | Pharmacok inetics                             | 30 mg/kg         | Oral<br>Gavage                | Not<br>specified | Twice, at 0<br>and 8<br>hours | [8]           |
| Streptozoto<br>cin (STZ)-<br>induced  | Diabetic<br>Nephropat<br>hy                   | Not<br>specified | Not<br>specified              | Not<br>specified | Not<br>specified              | [4][7]        |
| Unilateral Ureteral Obstruction (UUO) | Kidney<br>Fibrosis                            | Not<br>specified | Not<br>specified              | Not<br>specified | Not<br>specified              | [1][5]        |
| SOD1-<br>G93A<br>Transgenic           | Amyotrophi<br>c Lateral<br>Sclerosis<br>(ALS) | Not<br>specified | Chronic<br>administrati<br>on | Not<br>specified | Not<br>specified              | [9][10]       |

## **Experimental Protocols**

Protocol 1: Preparation of AM095 Free Acid for Oral Gavage in Mice

This protocol provides two options for formulating **AM095** free acid for oral administration in mice. The choice of vehicle may depend on the specific experimental requirements and the desired solubility and stability of the compound.

#### Materials:

- AM095 free acid powder
- Vehicle 1:
  - Dimethyl sulfoxide (DMSO)
  - PEG300



- Tween-80
- Sterile Saline (0.9% NaCl)
- · Vehicle 2:
  - Dimethyl sulfoxide (DMSO)
  - Corn oil
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional)

#### Procedure:

Vehicle 1 Formulation (Aqueous Suspension):

- Prepare a stock solution of AM095 in DMSO. For example, to achieve a final dosing solution of 2.5 mg/mL, prepare a 50 mg/mL stock solution in DMSO.
- In a sterile microcentrifuge tube, add 50 μL of the 50 mg/mL AM095 DMSO stock solution.
- Add 400 μL of PEG300 and mix thoroughly by vortexing until the solution is clear.
- Add 50 μL of Tween-80 to the mixture and vortex until clear.
- Add 500 μL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly to ensure a homogenous suspension.
- This formulation should be prepared fresh daily and used immediately for optimal results.[11]

Vehicle 2 Formulation (Oil-based Suspension):



- Prepare a stock solution of AM095 in DMSO. For example, to achieve a final dosing solution of 2.25 mg/mL, prepare a 22.5 mg/mL stock solution in DMSO.
- In a sterile microcentrifuge tube, add 100 μL of the 22.5 mg/mL AM095 DMSO stock solution.
- Add 900 μL of corn oil and mix thoroughly by vortexing.
- This formulation may be more suitable for longer-term studies, but its stability should be verified.[3]

Protocol 2: Induction of Diabetic Nephropathy using Streptozotocin (STZ) in Mice

This protocol describes a common method for inducing type 1 diabetes and subsequent nephropathy in mice using STZ.

#### Materials:

- 8-week-old male C57Bl/6J mice
- Streptozotocin (STZ)
- Sodium citrate solution (0.1 M, pH 4.5)
- Blood glucose meter and test strips
- Insulin (optional, for managing severe hyperglycemia)

#### Procedure:

- Acclimatize mice for at least one week before the start of the experiment.
- On five consecutive days, administer a low dose of STZ (e.g., 45 mg/kg) via intraperitoneal (IP) injection.[4] Prepare the STZ solution fresh each day in cold sodium citrate buffer.
- Two weeks after the final STZ injection, measure random blood glucose levels. Mice with blood glucose levels ≥ 230 mg/dL are considered diabetic.[4]
- Monitor blood glucose levels, body weight, and water intake regularly throughout the study.



- Diabetic nephropathy develops over several weeks to months, characterized by albuminuria, glomerular hypertrophy, and mesangial matrix expansion.
- Initiate AM095 treatment at a predetermined time point after the confirmation of diabetes, depending on the study's objectives.

Protocol 3: Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis in Mice

The UUO model is a widely used and reproducible method to induce renal interstitial fibrosis.

#### Materials:

- 8-10 week-old male C57BL/6 mice
- Anesthetic (e.g., isoflurane)
- Surgical instruments (scissors, forceps, needle holders)
- Suture material (e.g., 4-0 silk)
- Heating pad to maintain body temperature

#### Procedure:

- Anesthetize the mouse and place it on a heating pad to maintain body temperature.
- Make a flank incision to expose the left kidney and ureter.
- Ligate the left ureter at two points using silk suture.
- Close the incision with sutures or wound clips.
- Administer post-operative analgesics as required.
- The contralateral (right) kidney serves as an internal control.
- Kidney fibrosis develops rapidly, with significant changes typically observed within 7-14 days post-surgery.[12][13]



 AM095 treatment can be initiated before, at the time of, or after the UUO surgery, depending on the experimental design.

### **Visualizations**



Click to download full resolution via product page

Caption: LPA1 Receptor Signaling Pathway and Inhibition by AM095.





Click to download full resolution via product page

Caption: General Experimental Workflow for AM095 Studies in Mice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 2. AM095 free acid | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Lysophosphatidic acid receptor 1 inhibitor, AM095, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse model of diabetic nephropathy [bio-protocol.org]
- 9. scielo.br [scielo.br]
- 10. Interfering with lysophosphatidic acid receptor edg2/lpa1 signalling slows down disease progression in SOD1-G93A transgenic mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. gubra.dk [gubra.dk]
- 13. krcp-ksn.org [krcp-ksn.org]
- To cite this document: BenchChem. [Application Notes and Protocols for AM095 Free Acid in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560070#am095-free-acid-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com